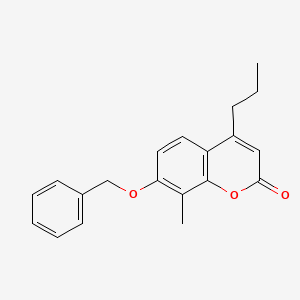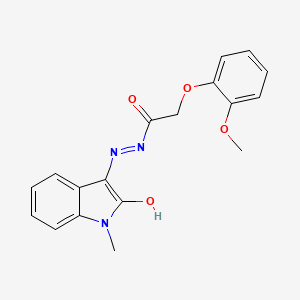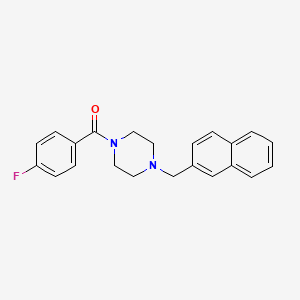
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one, also known as BMPC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one is not well understood. However, it is believed to exert its biological effects through the modulation of cellular signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been shown to interact with ion channels, including voltage-gated potassium channels, leading to the regulation of cellular excitability.
Biochemical and Physiological Effects:
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to possess antioxidant properties by scavenging reactive oxygen species and inhibiting lipid peroxidation. In addition, 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a range of conditions, making it suitable for use in a variety of assays. However, there are also limitations to its use. 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one is not water-soluble, which can limit its use in certain assays. In addition, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one. One area of research is the development of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one-based fluorescent probes for imaging biological systems. Another area of research is the investigation of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one's role in the regulation of cellular signaling pathways and its potential as a therapeutic target for various diseases. Additionally, further studies are needed to better understand the mechanism of action of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one and its potential use in drug discovery.
Méthodes De Synthèse
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin and benzaldehyde, followed by the alkylation of the resulting product with 4-methyl-2-pentanone and 4-bromobenzyl chloride. The final step involves the deprotection of the benzyl group using hydrogenation, resulting in the formation of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one.
Applications De Recherche Scientifique
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one has demonstrated potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for imaging biological systems. In addition, 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one has been investigated for its role in the regulation of cellular signaling pathways and its ability to modulate ion channels.
Propriétés
IUPAC Name |
8-methyl-7-phenylmethoxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-3-7-16-12-19(21)23-20-14(2)18(11-10-17(16)20)22-13-15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLXQXWFYGORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-allyl-2-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5764091.png)
![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)
![4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5764100.png)

![methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5764105.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5764106.png)



![N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5764139.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5764146.png)
![4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)
![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)